Cas no 113532-12-0 (5-Cyclohexene-1,2,3,4-tetrol,2-[(benzoyloxy)methyl]-, 4-benzoate, (1R,2S,3R,4S)-)

5-Cyclohexene-1,2,3,4-tetrol,2-[(benzoyloxy)methyl]-, 4-benzoate, (1R,2S,3R,4S)- structure
113532-12-0 structure
Product Name:5-Cyclohexene-1,2,3,4-tetrol,2-[(benzoyloxy)methyl]-, 4-benzoate, (1R,2S,3R,4S)-
Numero CAS:113532-12-0
MF:C21H20O7
MW:384.379306793213
CID:180551
PubChem ID:14283261
Update Time:2025-04-19

5-Cyclohexene-1,2,3,4-tetrol,2-[(benzoyloxy)methyl]-, 4-benzoate, (1R,2S,3R,4S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Cyclohexene-1,2,3,4-tetrol,2-[(benzoyloxy)methyl]-, 4-benzoate, (1R,2S,3R,4S)-
    • (+)-Zeylenol
    • 5-Cyclohexene-1,2,3,4-tetrol,2-[(benzoyloxy)methyl]-, 4-benzoate, [1R-(1a,2b,3b,4a)]-
    • Uvaribonol B
    • 5-Cyclohexene-1,2,3,4-tetrol, 2-[(benzoyloxy)methyl]-, 4-benzoate, (1R,2S,3R,4S)-
    • DTXSID001132593
    • 113532-12-0
    • (-)-Uvarigranol G
    • (5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl)methyl benzoate
    • [5-(BENZOYLOXY)-1,2,6-TRIHYDROXYCYCLOHEX-3-EN-1-YL]METHYL BENZOATE
    • NCGC00347554-03!(5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl)methyl benzoate
    • NS00097015
    • FT-0698980
    • CHEBI:172914
    • AKOS032947822
    • Inchi: 1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2
    • Chiave InChI: AWCUZBLYCWUTRL-UHFFFAOYSA-N
    • Sorrisi: OC1C(COC(C2C=CC=CC=2)=O)(O)C(O)C(OC(C2C=CC=CC=2)=O)C=C1

Proprietà calcolate

  • Massa esatta: 384.1209
  • Massa monoisotopica: 384.12090297g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 7
  • Complessità: 577
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 113Ų

Proprietà sperimentali

  • PSA: 113.29
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti